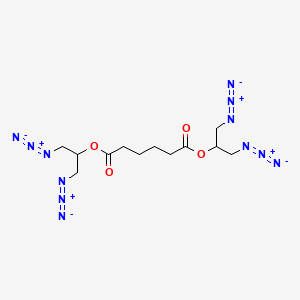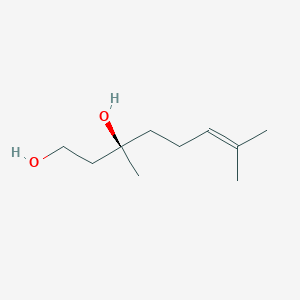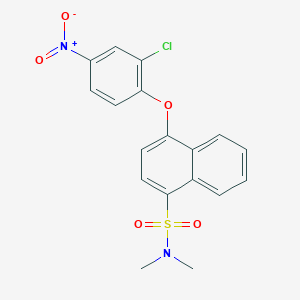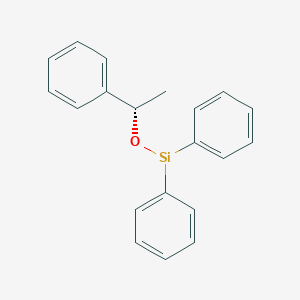
2-Chloro-1-(dichloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where the naphthalene ring is substituted with a chloro group at the second position and a dichloromethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)naphthalene typically involves the chlorination of 1-(dichloromethyl)naphthalene. This can be achieved through the reaction of naphthalene with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with chlorinating agents in a reactor. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of naphthalene derivatives with reduced chlorination.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the chloro or dichloromethyl groups.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include naphthalene derivatives with reduced chlorination.
Aplicaciones Científicas De Investigación
2-Chloro-1-(dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(dichloromethyl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(dichloromethyl)naphthalene
- 2-Chloro-1-(chloromethyl)naphthalene
- 1,2-Dichloro-3-(dichloromethyl)naphthalene
Uniqueness
2-Chloro-1-(dichloromethyl)naphthalene is unique due to the specific positioning of the chloro and dichloromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chloro and dichloromethyl groups allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
80689-14-1 |
|---|---|
Fórmula molecular |
C11H7Cl3 |
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
2-chloro-1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
Clave InChI |
KTJCRGKYSXXKTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)



